molecular formula C17H18N6O B2694641 2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2380081-25-2

2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2694641
CAS No.: 2380081-25-2
M. Wt: 322.372
InChI Key: MXXRWNVUVLKQRR-UHFFFAOYSA-N
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Description

2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, which is fused with a piperazine ring substituted with a 6-methylpyrimidin-4-yl group. The presence of multiple nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-13-10-15(19-12-18-13)21-6-8-22(9-7-21)16-11-17(24)23-5-3-2-4-14(23)20-16/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXRWNVUVLKQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, which can be achieved through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the 6-methylpyrimidin-4-yl group via further substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts. Additionally, purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(6-chloropyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-[4-(6-methylpyrimidin-4-yl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of 2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific substitution pattern and the presence of the 6-methylpyrimidin-4-yl group. This structural feature may confer distinct biological activities and chemical reactivity compared to its analogs.

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